molecular formula C15H21NO5 B6358115 N-Boc-O-benzyl-DL-serine, 98% CAS No. 53317-22-9

N-Boc-O-benzyl-DL-serine, 98%

Cat. No. B6358115
CAS RN: 53317-22-9
M. Wt: 295.33 g/mol
InChI Key: DMBKPDOAQVGTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-O-benzyl-DL-serine is a laboratory chemical . It is an amino acid derivative used in chemical synthesis and peptide chemistry . It is used as an amino acid building block in peptide synthesis . With a growing peptide drug market, the fast, reliable synthesis of peptides is of great importance .


Synthesis Analysis

The synthesis of N-Boc-O-benzyl-DL-serine involves the use of tert-butyl carbamates (Boc) for the protection of amino functions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of N-Boc-O-benzyl-DL-serine is C15H21NO5 . The InChI Key is DMBKPDOAQVGTST-GFCCVEGCSA-M . The SMILES representation is CC©©OC(=O)NC@HC([O-])=O .


Chemical Reactions Analysis

N-Boc-O-benzyl-DL-serine is involved in the inhibition of the uptake of galactose and its derivatives . It has potent inhibitory activity against the uptake of galactose, glucose, and lactose . This compound is also effective in inhibiting the uptake of tetrazole, a substance that inhibits glycolysis .


Physical And Chemical Properties Analysis

N-Boc-O-benzyl-DL-serine appears as a white powder . Its melting point ranges from 58°C to 63°C . The specific optical rotation is -20° to -24° (20°C, 589 nm) (c=1, EtOH) .

Scientific Research Applications

  • Peptide Synthesis

    • N-Boc-O-benzyl-L-serine is an amino acid building block used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are naturally occurring biological molecules. Peptides are used in biochemistry for protein sequence analysis, the creation of synthetic vaccines, and drug development .
    • The specific methods of application and experimental procedures would involve the step-by-step assembly of the peptide chain, which can be done in solution or on a solid phase. The outcomes would be the successful synthesis of the desired peptide .
  • Bioprocessing and Cell Culture

    • N-BOC-O-Benzyl-D-serine, 98%, is used in bioprocessing and cell culture applications . Bioprocessing is a technology used for transferring the current laboratory-based practice of stem cell tissue culture to the clinical research as therapeutics necessitates for the application of engineering principles and practices to achieve control, reproducibility, automation, validation and safety of the process and the product .
    • The methods of application would involve using the compound in the culture medium for cells. The outcomes would be the successful growth and maintenance of the cells in a controlled environment .
  • Catalytic Agent and Petrochemical Additive

    • O-Benzyl-DL-serine is used as a catalytic agent and petrochemical additive . As a catalytic agent, it can speed up chemical reactions without being consumed by the reaction itself. As a petrochemical additive, it can enhance the properties of petrochemical products .
    • The methods of application would involve adding the compound to the reaction mixture or petrochemical product. The outcomes would be the improved efficiency of the chemical reaction or enhanced properties of the petrochemical product .
  • N-Boc Protection of Amines

    • N-Boc-O-benzyl-DL-serine can be used for the N-Boc protection of amines . This is a process used in organic chemistry to protect the amine group, which is very important due to their presence in various biologically active compounds .
    • The methods of application would involve the use of ultrasound irradiation, which allows for the highly chemoselective, simple, efficient, environmentally benign N-Boc protection of various aliphatic and aromatic amine derivatives under solvent-free conditions, in short reaction times and excellent isolated yields .
    • The outcomes would be the successful protection of the amine group, which can then be used in further chemical reactions .
  • Food, Drug, Pesticide or Biocidal Product Use

    • N-Boc-O-benzyl-DL-serine can be used in the production of food, drugs, pesticides, or biocidal products . These are all important areas of application, given the widespread use of these products in various industries .
    • The methods of application would involve incorporating the compound into the formulation of the product, where it can serve various functions depending on the specific product .
    • The outcomes would be the successful production of the product with the desired properties .

Safety And Hazards

This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, clean mouth with water and drink afterwards plenty of water, then get medical attention if symptoms occur .

Future Directions

As an amino acid building block used in peptide synthesis, N-Boc-O-benzyl-DL-serine has a significant role in the growing peptide drug market . The fast and reliable synthesis of peptides is of great importance, and this compound contributes to that need . Future research and development in this area could lead to advancements in peptide drug synthesis and potentially contribute to the development of new therapeutic agents.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKPDOAQVGTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS RN

23680-31-1
Record name 23680-31-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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